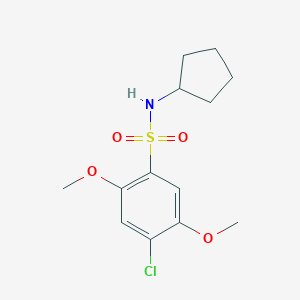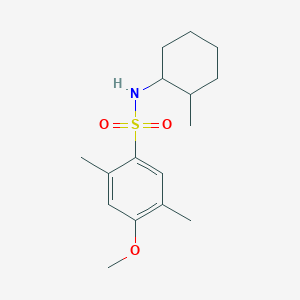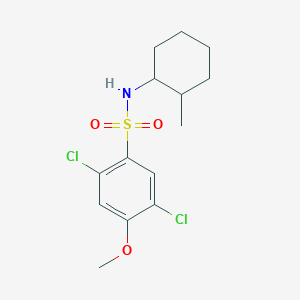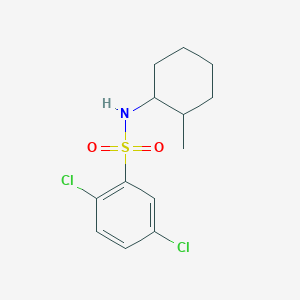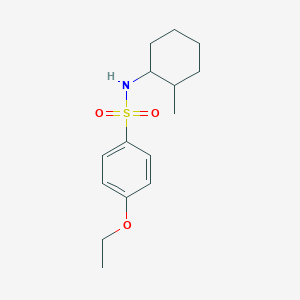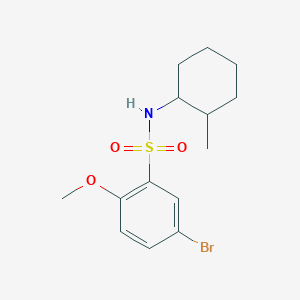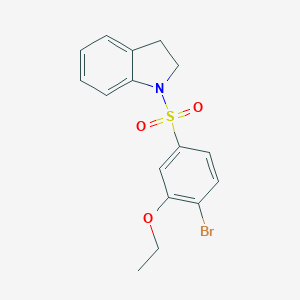
1-Bromo-2-ethoxy-4-(indolinylsulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a bromine atom, an ethoxy group, and a benzenesulfonyl group attached to the indole ring
準備方法
The synthesis of 1-Bromo-2-ethoxy-4-(indolinylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-ethoxybenzenesulfonyl chloride and 2,3-dihydro-1H-indole.
Reaction Conditions: The 4-bromo-3-ethoxybenzenesulfonyl chloride is reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is typically carried out at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Bromo-2-ethoxy-4-(indolinylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
1-(4-Bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other sulfonyl indoles and brominated indoles. Similar compounds include:
1-(4-Bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole: This compound has a methoxy group instead of an ethoxy group.
1-(4-Bromo-3-chlorobenzenesulfonyl)-2,3-dihydro-1H-indole: This compound has a chlorine atom instead of an ethoxy group.
特性
分子式 |
C16H16BrNO3S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16BrNO3S/c1-2-21-16-11-13(7-8-14(16)17)22(19,20)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10H2,1H3 |
InChIキー |
ODTDSBXZMOXLIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
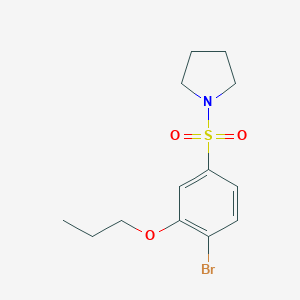
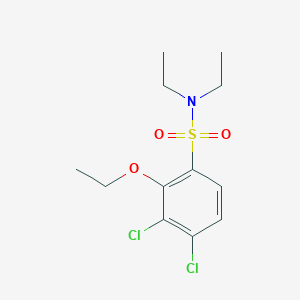
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)


